Cas no 2022665-57-0 (2-{bicyclo4.1.0heptan-3-yl}ethan-1-amine)

2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine is a specialized organic compound with unique structural properties. It exhibits high stability and is capable of forming strong bonds, making it valuable in various chemical synthesis applications. Its complex cyclic structure contributes to its distinctive reactivity and versatility, offering opportunities for innovative chemical design.
2-{bicyclo4.1.0heptan-3-yl}ethan-1-amine structure
2022665-57-0 structure
Product name:2-{bicyclo4.1.0heptan-3-yl}ethan-1-amine
CAS No:2022665-57-0
MF:C9H17N
MW:139.23798251152
MDL:MFCD30498088
CID:5211973
PubChem ID:131249088

2-{bicyclo4.1.0heptan-3-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bicyclo[4.1.0]heptanyl)ethanamine
    • 2-{bicyclo4.1.0heptan-3-yl}ethan-1-amine
    • MDL: MFCD30498088
    • Inchi: 1S/C9H17N/c10-4-3-7-1-2-8-6-9(8)5-7/h7-9H,1-6,10H2
    • InChI Key: NPVUZQGXBQJIHU-UHFFFAOYSA-N
    • SMILES: C12C(C1)CCC(CCN)C2

2-{bicyclo4.1.0heptan-3-yl}ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-335989-5.0g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
5.0g
$2858.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01042040-1g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95%
1g
¥5873.0 2023-03-12
Enamine
EN300-335989-1.0g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-335989-2.5g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
2.5g
$1931.0 2025-03-18
Enamine
EN300-335989-0.1g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
0.1g
$867.0 2025-03-18
Enamine
EN300-335989-5g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0
5g
$2858.0 2023-09-04
Enamine
EN300-335989-0.25g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
0.25g
$906.0 2025-03-18
Enamine
EN300-335989-0.05g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
0.05g
$827.0 2025-03-18
Enamine
EN300-335989-10.0g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
10.0g
$4236.0 2025-03-18
Enamine
EN300-335989-0.5g
2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine
2022665-57-0 95.0%
0.5g
$946.0 2025-03-18

Additional information on 2-{bicyclo4.1.0heptan-3-yl}ethan-1-amine

Introduction to 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine (CAS No. 2022665-57-0)

2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine, also known by its CAS number 2022665-57-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and features a unique bicyclic heptane ring structure, which imparts it with distinct chemical and biological properties. The structural complexity of this molecule makes it an intriguing candidate for various applications, including drug discovery and development.

The chemical structure of 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine is characterized by a bicyclo[4.1.0]heptane ring attached to an ethylamine group. The bicyclic ring system provides rigidity and conformational stability, which can influence the compound's interactions with biological targets. The ethylamine moiety, on the other hand, introduces functional groups that can participate in hydrogen bonding and other non-covalent interactions, making it a versatile scaffold for medicinal chemistry studies.

Recent research has focused on the potential therapeutic applications of 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine. Studies have shown that this compound exhibits promising activity against various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine demonstrated potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases, suggesting its potential as a lead compound for the development of new therapeutic agents.

In addition to its enzymatic inhibition properties, 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine has also been investigated for its effects on receptor binding and modulation. A study conducted by a team of researchers at the University of California found that this compound selectively binds to a G protein-coupled receptor (GPCR) involved in pain signaling pathways. This finding opens up new avenues for the development of analgesic drugs with improved efficacy and reduced side effects.

The pharmacokinetic properties of 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine have also been extensively studied to evaluate its suitability as a drug candidate. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring optimal bioavailability and therapeutic efficacy. Furthermore, toxicity studies have shown that 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine has a low toxicity profile, making it a promising candidate for further preclinical and clinical evaluation.

The synthetic route for the preparation of 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine has been optimized to ensure high yields and purity levels suitable for pharmaceutical applications. A multi-step synthesis involving ring closure metathesis (RCM) and reductive amination has been developed by researchers at the Institute of Organic Chemistry in Germany. This synthetic method not only provides a scalable route for large-scale production but also allows for the introduction of various functional groups to create analogs with enhanced biological activities.

In conclusion, 2-{bicyclo[4.1.0]heptan-3-yl}ethan-1-amine (CAS No. 2022665-57-0) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive scaffold for drug discovery and development efforts aimed at addressing unmet medical needs in areas such as neurodegenerative diseases and pain management. Ongoing research continues to explore the full potential of this compound, paving the way for innovative therapeutic solutions in the future.

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